2-(4-Bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazole
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Overview
Description
2-(4-Bromophenyl)-4-(4-methoxyphenyl)thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-(4-methoxyphenyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, the reaction between 4-bromoacetophenone and 4-methoxythioamide under acidic conditions can yield the desired thiazole derivative.
Industrial Production Methods
Industrial production of 2-(4-Bromophenyl)-4-(4-methoxyphenyl)thiazole may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4-(4-methoxyphenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminophenylthiazole derivative, while coupling reactions can produce biaryl thiazoles.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-(4-methoxyphenyl)thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and methoxyphenyl groups can influence its binding affinity and specificity. In chemical reactions, the thiazole ring can act as a nucleophile or electrophile, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Lacks the bromine and methoxy groups, leading to different chemical properties and reactivity.
2-(4-Chlorophenyl)-4-(4-methoxyphenyl)thiazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
2-(4-Bromophenyl)-4-phenylthiazole:
Uniqueness
2-(4-Bromophenyl)-4-(4-methoxyphenyl)thiazole is unique due to the combination of the bromophenyl and methoxyphenyl groups attached to the thiazole ring. This specific arrangement imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H12BrNOS |
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Molecular Weight |
346.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C16H12BrNOS/c1-19-14-8-4-11(5-9-14)15-10-20-16(18-15)12-2-6-13(17)7-3-12/h2-10H,1H3 |
InChI Key |
ZBRPBHBZVAHECR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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